

Comprehensive Application Note: Tenalisib in Relapsed/Refractory Peripheral T-Cell Lymphoma

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Compound Focus: Tenalisib

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Introduction to Tenalisib and Peripheral T-Cell Lymphoma

Peripheral T-Cell Lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin lymphomas derived from mature T-cells, accounting for approximately 10-15% of all NHL cases. These malignancies typically present with an aggressive clinical course and poor long-term outcomes, with **5-year overall survival rates below 35%** for relapsed/refractory cases. The treatment landscape for PTCL remains challenging, with currently approved single agents (pralatrexate, romidepsin, belinostat) demonstrating **objective response rates of only 25-30%**, except for brentuximab vedotin in CD30+ subtypes which achieves higher response rates. This significant unmet medical need has driven the development of novel targeted therapies like **Tenalisib** that address specific molecular pathways involved in T-cell lymphoma pathogenesis. [1] [2]

Tenalisib (RP6530) is a novel, orally available, highly selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor with additional activity against salt-inducible kinase 3 (SIK3). The PI3K pathway plays a critical role in cancer pathophysiology, particularly in lymphoid malignancies where it regulates crucial processes including **cell proliferation, survival, migration, and metabolic adaptation**. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphoid

malignancies while potentially minimizing off-target effects. **Tenalisib** has demonstrated nanomolar inhibitory potency at both enzyme and cellular levels, with several-fold selectivity over α and β PI3K isoforms, contributing to its potentially improved safety profile compared to earlier generation PI3K inhibitors. [1] [2] [3]

Clinical Efficacy Data

Monotherapy Clinical Trials

The **Phase I/Ib clinical trial (NCT02567656)** evaluated single-agent **Tenalisib** in 58 heavily pre-treated patients with relapsed/refractory T-cell lymphomas, including both peripheral and cutaneous subtypes. Patients had received a **median of 4 prior therapies** (range: 1-15), indicating a significantly treatment-resistant population. The study employed a standard 3+3 dose escalation design across four cohorts (200-800 mg BID) followed by expansion cohorts at the maximum tolerated dose. The trial demonstrated promising clinical activity across T-cell lymphoma subtypes, with an **overall response rate (ORR) of 45.7%**, comprising 9% complete responses (CR) and 37% partial responses (PR). The clinical benefit rate (CR+PR+stable disease) was an impressive 77%, indicating significant disease control in this heavily pre-treated population. [4] [1] [5]

Table 1: Efficacy Results of **Tenalisib** Monotherapy in T-Cell Lymphoma

Parameter	Overall (n=35)	PTCL (n=15)	CTCL (n=20)
Overall Response Rate	45.7%	46.7%	45.0%
Complete Response	8.6%	20.0%	0%
Partial Response	37.1%	26.7%	45.0%
Median Duration of Response	4.9 months	6.5 months	3.8 months
Time to Initial Response	1.8 months	1.8 months	1.8 months

Subset analysis revealed particularly encouraging activity in PTCL patients, with **complete responses observed in 20% of PTCL patients** compared to no complete responses in the CTCL cohort. The median duration of response (DoR) was 6.53 months for PTCL patients, which compares favorably with currently approved therapies. Importantly, three PTCL patients who achieved complete response demonstrated a particularly durable median DoR of 19.5 months (range: 7.5-21 months), suggesting the potential for sustained disease control in responding patients. The similar time to initial response across subtypes (1.8 months) indicates relatively rapid onset of action. [1] [5]

Combination Therapy Clinical Trials

Based on the promising monotherapy activity and favorable safety profile, a **Phase I/II combination study (NCT03770000)** was conducted evaluating **Tenalisib** with romidepsin, a histone deacetylase (HDAC) inhibitor approved for T-cell lymphomas. Preclinical data demonstrated synergistic anti-tumor activity between PI3K and HDAC inhibitors in T-cell lymphoma models, providing strong rationale for this combination approach. The study enrolled 33 patients with relapsed/refractory T-cell lymphoma (16 PTCL, 17 CTCL) who had received a median of 3 prior therapies, with 64% refractory to their last treatment. The results demonstrated significantly enhanced efficacy compared to either agent alone. [2] [6] [7]

Table 2: Efficacy Results of **Tenalisib**-Romidepsin Combination Therapy

Parameter	Overall (n=27)	PTCL (n=12)	CTCL (n=15)
Overall Response Rate	63.0%	75.0%	53.3%
Complete Response	25.9%	50.0%	6.7%
Partial Response	37.0%	25.0%	46.7%
Median Duration of Response	5.03 months	5.03 months	3.8 months

The combination therapy demonstrated particularly remarkable activity in PTCL patients, with **75% overall response rate and 50% complete response rate**. This represents a substantial improvement over the approved single-agent historical controls of approximately 25-30% ORR. Importantly, three of the six PTCL patients achieving complete response (50%) were successfully bridged to transplant, providing a potentially

curative pathway for these high-risk patients. The median duration of response was 5.03 months for the overall population, with similar DoR observed specifically in PTCL patients. These findings position the **Tenalisib**-romidepsin combination as a promising therapeutic approach worthy of further development in relapsed/refractory PTCL. [2] [6] [7]

Safety Profile

Monotherapy Safety

Tenalisib monotherapy demonstrated a **manageable safety profile** across clinical trials, with certain advantages over earlier generation PI3K inhibitors. The maximum tolerated dose was established at 800 mg BID under fasting conditions. In the phase I/Ib study, the most frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%) and transaminase elevations (33%). The most common Grade ≥ 3 treatment-related TEAE was transaminase elevation (21%), which was generally reversible and manageable with dose interruptions and, in some cases (N=9), short courses of corticosteroids. Other notable Grade ≥ 3 adverse events included rash (5%) and hypophosphatemia (3%). [4] [1] [5]

Importantly, **late-onset immune toxicities** such as colitis and pneumonitis, which have limited the use of other PI3K inhibitors, were not observed with **Tenalisib** even in patients treated for more than six months. Five patients remained on therapy for over 18 months without reporting late-onset immune toxicities, indicating an emerging differentiated safety profile for **Tenalisib** compared to other agents in this class. This favorable safety profile is particularly relevant for combination approaches and for longer-term administration in indolent lymphoma subtypes. [4]

Combination Therapy Safety

The combination of **Tenalisib** with romidepsin demonstrated a predictable and manageable safety profile, with no unexpected toxicities emerging from the drug interaction. During dose escalation, **no dose-limiting toxicities were reported** across all tested dose combinations, leading to the establishment of the recommended phase II dose at **Tenalisib** 800 mg BID orally plus romidepsin 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle. [2] [6] [7]

Table 3: Most Frequent Treatment-Emergent Adverse Events ($\geq 15\%$) in Combination Therapy

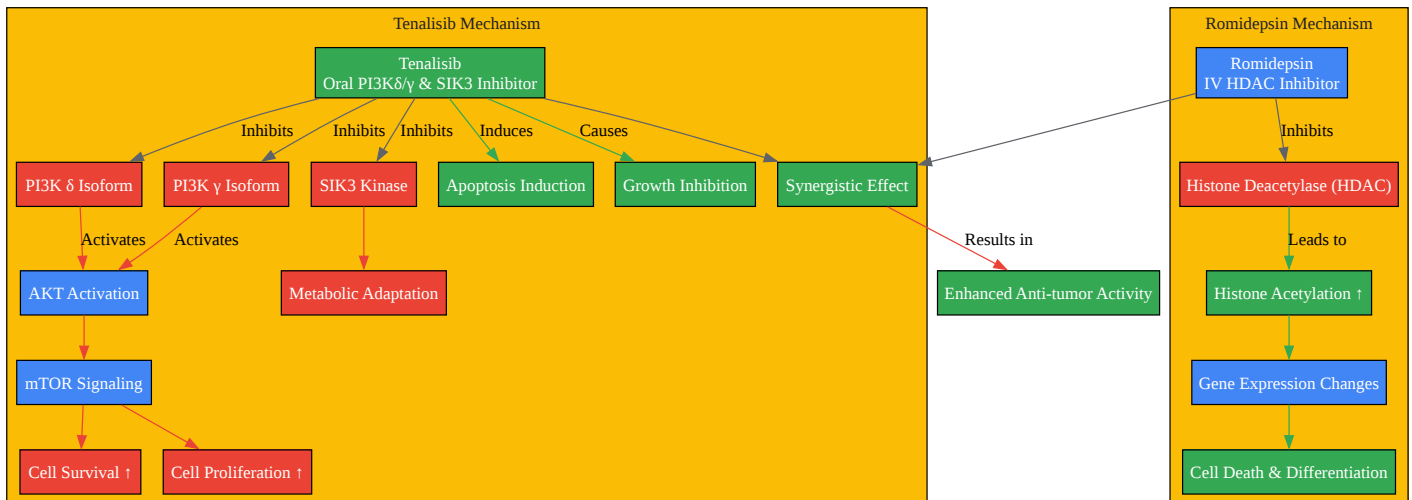
Adverse Event	All Grades (%)	Grade ≥ 3 (%)
Nausea	73%	0%
Thrombocytopenia	57%	21%
Fatigue	54%	6%
AST Elevation	33%	6%
ALT Elevation	27%	18%
Neutropenia	27%	15%
Vomiting	27%	0%
Decreased Appetite	27%	0%
Anemia	24%	12%
Dysgeusia	21%	0%

The safety profile of the combination was characterized primarily by gastrointestinal symptoms and hematological toxicities. Notably, **23 patients (69.7%) experienced related grade ≥ 3 treatment-emergent adverse events**, with thrombocytopenia (21%), ALT elevation (18%), and neutropenia (15%) being the most common severe events. The hematological toxicities are consistent with the known safety profile of romidepsin, while transaminase elevations align with **Tenalisib**'s monotoxicity profile. Importantly, pharmacokinetic analyses demonstrated that co-administration of **Tenalisib** and romidepsin did not significantly alter the pharmacokinetics of either agent, minimizing concerns about drug-drug interactions. [2] [6] [7]

Mechanism of Action & Signaling Pathways

Tenalisib exerts its anti-tumor effects through **dual inhibition of PI3K δ and γ isoforms**, which are predominantly expressed in cells of hematopoietic origin. The PI3K pathway is a critical cellular signaling node that regulates numerous downstream processes involved in oncogenesis, including cell proliferation, survival, migration, and metabolic adaptation. In addition to its primary mechanism, **Tenalisib**'s metabolite (IN0385) demonstrates inhibition of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-tumor activity through modulation of additional signaling pathways involved in tumorigenesis. [2] [3]

The **PI3K δ/γ inhibition** disrupts key survival signals in malignant T-cells, leading to apoptotic cell death and inhibition of proliferation. Preclinical studies have demonstrated that **Tenalisib** induces apoptosis and exerts anti-proliferative activity in patient-derived primary cell lines representative of T-cell lymphoma. The drug has also shown efficacy in mouse T-cell leukemia xenograft models and ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma cells. The combination with romidepsin demonstrates synergistic activity, potentially through complementary disruption of survival pathways and epigenetic modulation in malignant T-cells. [1] [2]



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Tenalisib Mechanism of Action and Synergistic Pathways with Romidepsin

Experimental Protocols & Methodologies

Clinical Trial Design

The **phase I/Ib monotherapy study (NCT02567656)** employed a standard 3+3 dose escalation design across eight sites in the United States. The trial enrolled patients with histologically confirmed

relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received one or more prior lines of therapy. Key inclusion criteria included: age ≥ 18 years, ECOG performance status ≤ 2 , adequate organ function defined as hemoglobin ≥ 8 g/dL, absolute neutrophil count $\geq 0.75 \times 10^9/L$, platelets $\geq 50 \times 10^9/L$, total bilirubin $\leq 1.5 \times ULN$, ALT/AST $\leq 2.5 \times ULN$ (or $\leq 5 \times ULN$ with liver involvement), and creatinine ≤ 2.0 mg/dL or calculated creatinine clearance ≥ 50 mL/min. Key exclusion criteria included prior cancer therapy within three weeks or five half-lives (whichever shorter), stem cell transplantation (autologous within three months, allogeneic within 12 months), prior use of PI3K/mTOR/AKT/BTK inhibitors within six months, and any investigational drug within four weeks. [1]

The **combination therapy study (NCT03770000)** utilized a multicenter, open-label, non-randomized phase I/II design with dose escalation followed by dose expansion. The phase I portion employed a 3+3 dose escalation to determine the maximum tolerated dose, with three planned cohorts: **Tenalisib** 400, 600, and 800 mg BID orally with corresponding romidepsin doses of 12, 12, and 14 mg/m² intravenously. The phase II expansion phase enrolled 12 PTCL and 12 CTCL patients to assess preliminary anti-tumor activity at the recommended phase II dose. The study was conducted from April 2019 to May 2021, with Institutional Review Board approval at all sites and conducted in accordance with ICH E6 Good Clinical Practice guidelines and the Declaration of Helsinki. [2] [6]

Drug Administration & Dosing

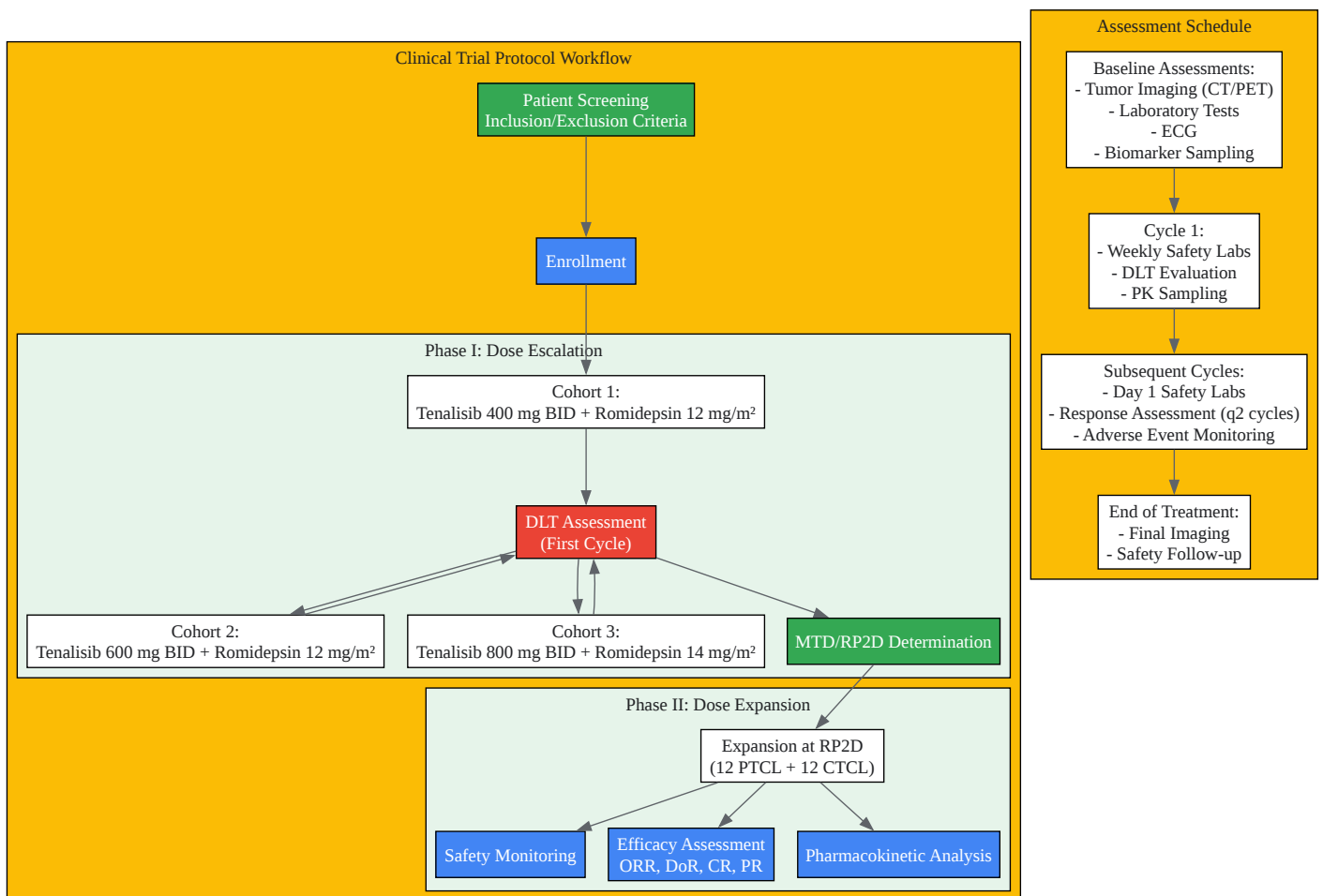
Tenalisib monotherapy was administered orally in 28-day cycles at doses ranging from 200-800 mg twice daily. For fasting cohorts, patients fasted 2 hours before and 1 hour after drug administration. In the fed cohort (800 mg only), patients took tablets 30 minutes after breakfast and dinner. Treatment continued until disease progression, unacceptable toxicity, or for a maximum of two years, after which patients deriving clinical benefit could transition to a compassionate use protocol. [1]

In the **combination therapy protocol**, patients received **Tenalisib** orally twice daily at the same time each day, 1 hour before meals, throughout the 28-day cycle. Romidepsin was administered intravenously over 4 hours on days 1, 8, and 15 of each 28-day cycle. The recommended phase II dose was established at **Tenalisib** 800 mg BID plus romidepsin 14 mg/m². Both drugs were continued until disease progression or unacceptable toxicity. For dose modifications, treatment interruption was recommended for Grade ≥ 3 non-hematological toxicities or Grade 4 hematological toxicities, with resumption at the same or reduced dose upon recovery to Grade ≤ 1 . [2] [6]

Response Assessment

Efficacy assessments were performed using standardized criteria appropriate for each lymphoma subtype. For PTCL patients, response was evaluated according to the **Lugano Classification**, which incorporates computed tomography (CT) imaging and, when appropriate, positron emission tomography (PET) scans. For CTCL patients, response was assessed using the **global response score** incorporating skin evaluation (modified Severity Weighted Assessment Tool [mSWAT]), lymph node assessment, visceral assessment, and blood involvement when applicable. Response assessments were conducted at baseline and at regular intervals throughout treatment, typically every two cycles (8 weeks). [1] [2]

Biomarker analyses were incorporated as exploratory objectives in both trials. In the monotherapy study, responding tumors showed marked downregulation of CD30, IL-31, and IL-32 α , suggesting potential biomarkers of response. Pharmacodynamic assessments included evaluation of PI3K pathway modulation in peripheral blood mononuclear cells and, when available, tumor tissue. Pharmacokinetic sampling was performed extensively during both studies, with complete PK profiles during dose escalation and sparse sampling during expansion phases to characterize exposure-response relationships. [1] [2]



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*Clinical Trial Design and Assessment Workflow for **Tenalisib** Studies*

Regulatory Status & Development Progress

Tenalisib has received significant **regulatory recognition** for its potential in T-cell lymphoma. The U.S. Food and Drug Administration (FDA) has granted **Fast Track Designations** for the treatment of relapsed/refractory peripheral T-cell lymphoma and cutaneous T-cell lymphoma. Additionally, **Tenalisib** has received **Orphan Drug Designations** for both peripheral and cutaneous T-cell lymphoma, providing development incentives and potential market exclusivity upon approval. These designations acknowledge the significant unmet medical need in T-cell lymphoma and the promising activity demonstrated by **Tenalisib** in early clinical trials. [4]

The **development program** for **Tenalisib** continues to advance, with ongoing clinical investigations building upon the promising phase I/Ib and combination therapy results. According to recent pipeline analyses, **Tenalisib** remains an active investigational agent in the T-cell lymphoma therapeutic landscape, positioned in early-stage development (Phase I) as of 2025. The favorable safety profile and encouraging efficacy, particularly in combination with romidepsin, support further development in larger randomized trials. The drug's unique mechanism of action targeting both PI3K δ/γ and SIK3, along with its differentiated safety profile, positions it as a potential valuable addition to the T-cell lymphoma treatment armamentarium. [8]

Conclusion

Tenalisib represents a **promising therapeutic advance** in the challenging landscape of relapsed/refractory peripheral T-cell lymphoma. The demonstrated efficacy as monotherapy (ORR 46.7% in PTCL) and enhanced activity in combination with romidepsin (ORR 75% with 50% complete responses in PTCL) position this agent as a potentially important treatment option for this aggressive malignancy. The

differentiated safety profile, with absence of late-onset immune toxicities that have plagued other PI3K inhibitors, suggests potential advantages for both combination approaches and longer-term administration.

The **ongoing development** of **Tenalisib**, supported by its FDA Fast Track and Orphan Drug designations, continues to explore its full potential in T-cell malignancies. Future directions should include randomized phase III trials to confirm the promising efficacy signals, exploration in earlier lines of therapy, and evaluation in combination with other novel agents. Based on the available evidence, **Tenalisib** represents a valuable addition to the treatment paradigm for relapsed/refractory peripheral T-cell lymphoma and warrants continued clinical investigation.

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References

1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ ... [pmc.ncbi.nlm.nih.gov]
2. Safety and efficacy of tenalisib in combination with ... [pmc.ncbi.nlm.nih.gov]
3. Tenalisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Rhizen Pharmaceuticals S.A. Announces Publication of Clinical Data ... [biospace.com]
5. Final Results of Phase 1/1b Study of Tenalisib, Dual PI3K δ ... [sciencedirect.com]
6. Safety and efficacy of tenalisib in combination with ... [haematologica.org]
7. Safety and Efficacy of Tenalisib Given in Combination with ... [sciencedirect.com]
8. Pipeline Insight Analysis Report T , with Key... Cell Lymphoma 2025 [finance.yahoo.com]

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